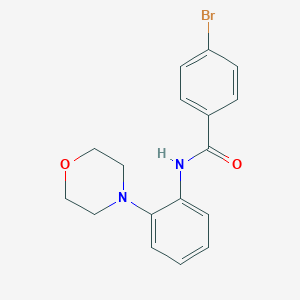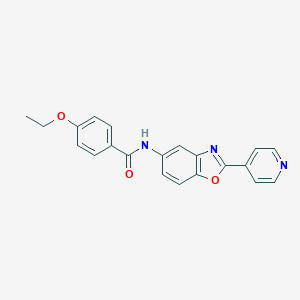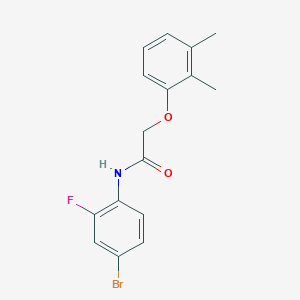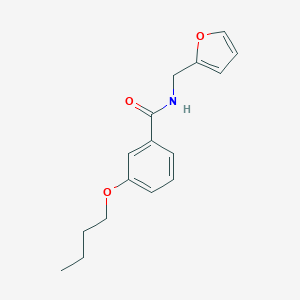
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as PDBu, is a potent protein kinase C (PKC) activator. PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to activate PKC, PDBu has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide activates PKC by binding to the regulatory domain of the enzyme, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
PKC activation by N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the activity of ion channels, transporters, and receptors, leading to changes in cellular excitability and neurotransmitter release. PKC activation can also regulate gene expression by phosphorylating transcription factors and histones, leading to changes in protein synthesis and cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective activator of PKC, allowing for precise control over PKC activity. N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also stable and easy to handle, making it suitable for use in a wide range of experimental protocols.
However, N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has some limitations. It can activate other enzymes besides PKC, leading to off-target effects. Additionally, PKC activation by N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be transient and reversible, making it difficult to maintain a constant level of PKC activity over an extended period.
Direcciones Futuras
There are several potential future directions for research involving N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent and selective PKC activators that can overcome the limitations of N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Another area of research is the identification of downstream signaling pathways that are specifically regulated by PKC activation. Additionally, N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could be used in combination with other compounds to investigate the synergistic effects of PKC activation and other signaling pathways.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized by a multi-step process involving the condensation of 3-pyridinemethanol with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of action of PKC and to identify downstream signaling pathways that are regulated by PKC activation. N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used to study the effects of PKC activation on cell proliferation, differentiation, and apoptosis.
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-2-1-5-15-9-11)12-3-4-13-14(8-12)20-7-6-19-13/h1-5,8-9,16H,6-7,10H2 |
Clave InChI |
QDERMMNKBVJMHU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)


![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)

![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)